(-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride, commonly known as benzhexol hydrochloride, is a chemical compound with significant applications in pharmacology, particularly in the treatment of Parkinson's disease and extrapyramidal symptoms. It acts as an anticholinergic agent, helping to mitigate the effects of dopamine deficiency in the central nervous system. The compound is classified under the category of piperidine derivatives, which are known for their diverse biological activities.
This compound is derived from the piperidine structure, which is a six-membered ring containing one nitrogen atom. The specific hydrochloride form enhances its solubility and stability for pharmaceutical use. Benzhexol hydrochloride has been utilized in clinical settings since its introduction in the 1940s, primarily as a treatment for parkinsonism and drug-induced movement disorders .
The synthesis of (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride involves several steps that typically include the formation of the piperidine ring and subsequent modifications to achieve the desired functional groups.
The synthesis may also incorporate various protective groups to prevent unwanted reactions during multi-step processes, ensuring high yields and purity of the final product.
The molecular structure of (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride can be described as follows:
The chemical reactivity of (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride primarily involves interactions typical of secondary amines and alcohols.
The mechanism by which (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride exerts its pharmacological effects revolves around its action as an anticholinergic agent.
The physical and chemical properties of (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride are crucial for its application in pharmaceuticals.
(-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride is primarily used in clinical settings:
Its effectiveness as an anticholinergic agent makes it valuable in various therapeutic contexts where cholinergic activity needs to be moderated.
Discovery and Initial Applications
Trihexyphenidyl hydrochloride emerged from systematic antispasmodic research in the late 1940s, culminating in its first synthesis and clinical evaluation in 1949. Initial trials demonstrated efficacy in 76–77% of Parkinson’s patients, leading to rapid FDA approval under the brand name Artane® (Lederle Laboratories) on May 13, 1949. This marked a therapeutic milestone preceding levodopa by two decades [8].
Evolution of Nomenclature
The compound’s naming reflects its complex stereochemistry and functional groups:
Stereochemical Significance
The chiral center (C1 of the propanol chain) governs receptor affinity. The (-)-(S)-enantiomer (CAS: 40520-24-9) exhibits superior binding to muscarinic M1 receptors compared to the (+)-(R)-form (CAS: 40520-25-0). Despite this, most clinical formulations use the racemate due to historical manufacturing practices [8] [9].
Mechanism of Action
(-)-Trihexyphenidyl functions as a competitive antagonist at central muscarinic acetylcholine receptors (mAChRs), with highest affinity for the M1 subtype (predominant in the basal ganglia and cortex). This disrupts acetylcholine-mediated neurotransmission, counteracting dopaminergic deficiency in extrapyramidal pathways [2] [3] [7]. Key mechanistic attributes include:
Neurochemical Impact
Structural Determinants of Activity
Table 2 correlates structural features with pharmacological behavior:Table 2: Structure-Activity Relationship Highlights
Structural Element | Pharmacological Role | Consequence of Modification |
---|---|---|
Tertiary Alcohol (S-configuration) | Hydrogen bonding with Asp105 in M1 receptor pocket | R-enantiomer shows 5-fold lower affinity |
Piperidine Nitrogen | Forms salt bridge with conserved Asp71 in mAChR | Quaternary analogs lose CNS penetration |
Cyclohexyl Moiety | Enhances lipid solubility and volume of distribution | Replacement with phenyl reduces t₁/₂ by 50% |
Phenyl Ring | π-π stacking with Trp400 in receptor hydrophobic cleft | Ortho-substitution abolishes antagonism |
Therapeutic Applications (Mechanism-Focused)
Table 3 summarizes receptor binding and selectivity data:Table 3: Receptor Binding Affinity Profile
Receptor Type | Kᵢ (nM) | Selectivity Ratio (vs. M1) | Functional Effect |
---|---|---|---|
Muscarinic M1 | 2.1 | 1.0 | Competitive antagonism |
Muscarinic M2 | 31.5 | 15.0 | Weak antagonism |
Muscarinic M3 | 18.7 | 8.9 | Negligible at therapeutic doses |
Nicotinic α7 | >10,000 | >4,762 | None observed |
Synthesis Insights
Modern routes leverage catalytic hydrogenation of pyridine precursors:
Comprehensive Synonym Table
Table 4: Accepted Chemical and Pharmaceutical Names
Synonym | Designation Context |
---|---|
(-)-α-Cyclohexyl-α-phenyl-1-piperidinepropanol HCl | Stereospecific chemical name |
Benzhexol hydrochloride | British Pharmacopoeia |
Trihexyphenidyl hydrochloride | USP/JP Pharmacopoeia |
Artane® | Original brand name (Lederle) |
Pacitane® | Alternate brand (Europe) |
1-Cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol HCl | Systematic equivalent |
FHPG hydrochloride | Obsolete research code |
Parkan® | Brand (Eastern Europe) |
α-Cyclohexyl-α-phenyl-1-piperidinepropanol HCl | Semisystematic name (racemate) |
Cyclodol® | Brand (Russia) |
3-(1-Piperidyl)-1-cyclohexyl-1-phenylpropan-1-ol HCl | Linearized variant |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7